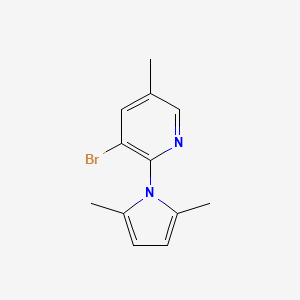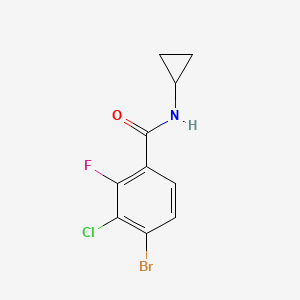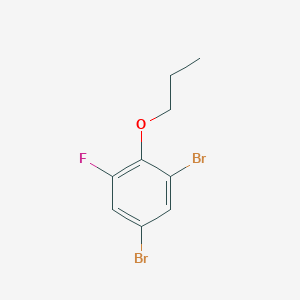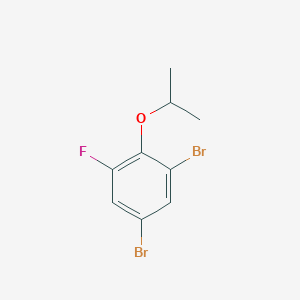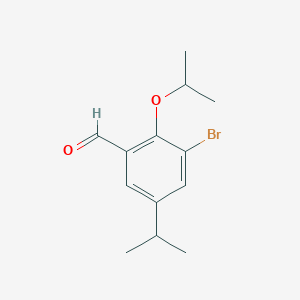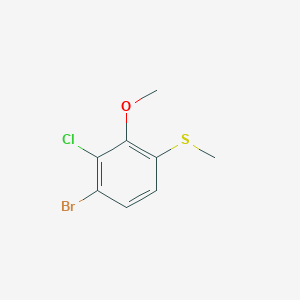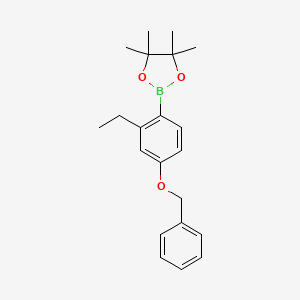
2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as BEDT-TTF, is a molecule of interest in the field of organic chemistry due to its unique structure and properties. BEDT-TTF is a conjugated organic molecule comprised of a central core of two benzene rings connected by a single oxygen atom, with two ethyl groups and a benzyloxy group attached to the central core. This molecule exhibits a wide range of properties, including high electrical conductivity, optical transparency, and thermal stability, making it a promising material for use in a variety of scientific applications.
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
This compound can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It is successful due to its mild and functional group tolerant reaction conditions, along with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Benzylic Substitution
The compound can undergo reactions at the benzylic position . These reactions can include free radical bromination and nucleophilic substitution . The benzylic position is particularly reactive due to the stability of the resulting benzyl radical or cation .
Synthesis of Benzimidazole Derivatives
The compound can potentially be used in the synthesis of 2-(substituted-phenyl) benzimidazole derivatives . Benzimidazole derivatives have a wide range of applications in medicinal chemistry .
p-Methoxybenzylation of Hydroxy Group
This compound can be used for p-methoxybenzylation of the hydroxy group under acidic conditions . This reaction is useful in the synthesis of various organic compounds .
Preparation of Benzyl Ethers and Esters
The compound can be used in the preparation of benzyl ethers and esters . These reactions are important in the field of synthetic organic chemistry .
Free Radical Substitution
The compound can undergo free radical substitution reactions . These reactions are useful in the synthesis of various organic compounds .
Mécanisme D'action
Target of Action
Similar compounds such as boron reagents are widely used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is a powerful tool for the formation of carbon-carbon bonds .
Mode of Action
The mode of action of this compound is likely related to its role in the Suzuki–Miyaura cross-coupling reaction. In this reaction, the boron compound acts as a nucleophile, transferring an organic group to a palladium complex . This reaction is facilitated by the presence of a base and a suitable solvent .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which similar compounds are involved, plays a crucial role in the synthesis of various biologically active compounds . These compounds can affect a wide range of biochemical pathways, depending on their specific structures and properties.
Pharmacokinetics
The properties of similar compounds can be tailored for application under specific conditions in suzuki–miyaura cross-coupling reactions , which suggests that the pharmacokinetic properties of this compound might also be adjustable.
Result of Action
The products of suzuki–miyaura cross-coupling reactions, in which similar compounds are involved, can have a wide range of effects, depending on their specific structures and properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are involved, requires the presence of a base and a suitable solvent . The reaction is also influenced by temperature and the nature of the palladium catalyst .
Propriétés
IUPAC Name |
2-(2-ethyl-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-6-17-14-18(23-15-16-10-8-7-9-11-16)12-13-19(17)22-24-20(2,3)21(4,5)25-22/h7-14H,6,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPDDTOIPKRVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzyloxy)-2-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

